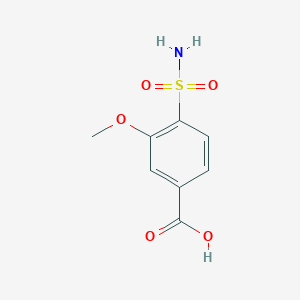

3-Methoxy-4-sulfamoylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-14-6-4-5(8(10)11)2-3-7(6)15(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQQOKQMULILMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860562-94-3 | |

| Record name | 3-methoxy-4-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization Strategies and Analogue Design

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters and amides with diverse functionalities.

Esterification

The conversion of the carboxylic acid group to an ester is a common strategy to modify the polarity, solubility, and pharmacokinetic profile of the parent compound. A prevalent method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.govmsu.edu

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid, such as sulfuric acid (H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation yields the final ester product. nih.gov

For 3-methoxy-4-sulfamoylbenzoic acid, this reaction can be represented as follows:

Reaction scheme showing the general Fischer esterification of this compound with an alcohol (R-OH) to form the corresponding ester.

A variety of alcohols (R-OH), from simple alkanols like methanol and ethanol (B145695) to more complex structures, can be employed to generate a library of ester analogues. google.com For instance, the synthesis of methyl 3-methoxy-4-sulfamoylbenzoate would be achieved using methanol in the presence of an acid catalyst.

Table 1: Examples of Esterification Products from Benzoic Acid Derivatives

Amidation Reactions

The carboxylic acid can also be converted into an amide functional group. Amidation is a key reaction in the synthesis of many biologically active compounds. Direct reaction of a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, coupling agents are typically required to activate the carboxylic acid.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond.

General reaction for the amidation of this compound using a coupling agent and an amine (R-NH₂).

This strategy allows for the introduction of a wide array of substituents (R) depending on the amine used, leading to the generation of a diverse library of amide analogues.

Alterations of the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) is another key site for derivatization, offering opportunities for N-substitution or conversion into other related functional groups.

N-Substitution on the Sulfonamide Nitrogen

Table 2: Examples of N-Substituted Sulfamoylbenzoic Acid Derivatives

Formation of Sulfamoylbenzamides

A particularly important class of derivatives is the sulfamoylbenzamides. These compounds are synthesized by reacting a sulfamoylbenzoic acid with an amine, forming an amide at the carboxylic acid position while retaining the sulfamoyl group. This process typically utilizes the amidation methods described in section 3.1.2.

For instance, 4-methoxy-3-sulfamoylbenzoic acid can be reacted with various (1-phenyl-1H-1,2,3-triazol-4-yl)methyl)amines to produce a series of sulfamoylbenzamide derivatives that have been investigated as carbonic anhydrase inhibitors. nih.govtandfonline.com The synthesis involves activating the carboxylic acid group to facilitate amide bond formation with the chosen amine. nih.govtandfonline.com

Substitutions on the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The positions of new substituents are directed by the existing methoxy (B1213986) (-OCH₃) and sulfamoyl (-SO₂NH₂) groups.

The methoxy group is a strongly activating ortho-, para-director due to its ability to donate electron density to the ring through resonance. The sulfamoyl group, conversely, is a deactivating meta-director because it withdraws electron density from the ring. In electrophilic aromatic substitution, the powerful activating effect of the methoxy group typically governs the position of the incoming electrophile.

A common example is nitration, which introduces a nitro (-NO₂) group onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comtruman.edu In the case of a related compound, methyl 4-(3-chloropropoxy)-3-methoxybenzoate, nitration results in the introduction of a nitro group onto the ring. mdpi.com Given the directing effects of the methoxy group, the nitro group would be expected to add at the positions ortho or para to it.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

The interplay of these directing effects allows for the regioselective synthesis of various substituted analogues, further expanding the chemical diversity derivable from the parent molecule.

Compound Index

Table 4: List of Chemical Compounds Mentioned

Halogenation at Specific Positions

Research on related sulfamoylbenzoic acid scaffolds has demonstrated the feasibility and impact of halogenation. For instance, in the synthesis of analogues of sulfamoyl benzoic acid as LPA2 receptor agonists, the introduction of electron-withdrawing groups like chloro, fluoro, and bromo at the meta-position relative to the carboxyl group was explored. This strategic placement of halogens was found to be a critical factor in achieving potent and specific agonistic activity. nih.gov One of the most potent and specific nonlipid agonists for the LPA2 receptor was a chloro-substituted sulfamoyl benzoic acid analogue. nih.gov

A general procedure for the bromination of methoxybenzoic acid derivatives involves treatment with reagents like N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of the bromination is directed by the existing methoxy and sulfamoylbenzoic acid groups. For example, the synthesis of 2-bromo-3-methylbenzoic acid has been achieved through the bromination of p-nitrotoluene followed by a series of transformations. While not a direct halogenation of the target molecule, this illustrates a synthetic approach to introducing bromine onto a substituted benzoic acid ring.

Furthermore, the preparation of 2-chloro-4-(methylsulfonyl)benzoic acid from 4-(methylsulfonyl)toluene involves a chlorination step using chlorine gas in the presence of a catalyst. google.com This highlights an industrial approach to the regioselective chlorination of a related scaffold. The synthesis of p-methoxybenzyl 2-chloro-3,4-bis(p-methoxybenzyloxy)benzoate also provides insight into the chlorination of a substituted benzoic acid derivative. prepchem.com

The following table summarizes examples of halogenated sulfamoylbenzoic acid analogues and the synthetic methods employed.

| Compound Name | Halogen | Position of Halogenation | Synthetic Method | Reference |

| 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | Chloro | meta to carboxyl group | Reaction with substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxides | nih.gov |

| 2-Bromo-3-methylbenzoic acid | Bromo | ortho to carboxyl group | Bromination of p-nitrotoluene followed by functional group transformations | |

| 2-Chloro-4-(methylsulfonyl)benzoic acid | Chloro | ortho to carboxyl group | Chlorination of 4-(methylsulfonyl)toluene | google.com |

Introduction of Alkyl and Alkoxy Groups

A common strategy for introducing alkyl groups is through Friedel-Crafts alkylation or by utilizing organometallic reagents. For instance, the synthesis of gefitinib, a tyrosine kinase inhibitor, starts from methyl 3-hydroxy-4-methoxybenzoate, a closely related precursor to the target compound. nih.gov This precursor is alkylated with 1-bromo-3-chloropropane, demonstrating a method for introducing an alkyl chain onto the phenolic oxygen. nih.gov This approach could be adapted to introduce alkoxy groups onto a suitably functionalized this compound derivative.

The introduction of smaller alkyl groups, such as a methyl group, can also be achieved through various synthetic methodologies. For example, the synthesis of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid involves starting with a toluene (B28343) derivative, showcasing how a methyl group can be incorporated from the initial building blocks.

Alkoxy groups, in addition to the existing methoxy group, can be introduced by O-alkylation of a corresponding hydroxy-substituted precursor. The preparation of alkoxy halides from alkoxy alcohols provides a general methodology for such transformations. google.com

The following table provides examples of the introduction of alkyl and alkoxy groups in related benzoic acid derivatives.

| Compound Name | Introduced Group | Position of Introduction | Synthetic Method | Reference |

| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 3-chloropropoxy | 3-position (O-alkylation) | Alkylation with 1-bromo-3-chloropropane | nih.gov |

| 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | Methyl | 3-position | Starting from a toluene derivative |

Incorporation of Heterocyclic Moieties (e.g., Triazoles, Pyridines)

The integration of heterocyclic rings, such as triazoles and pyridines, into the this compound structure can introduce new hydrogen bonding donors and acceptors, modulate polarity, and provide vectors for further derivatization. These moieties are often found in bioactive molecules and can significantly enhance binding affinity and selectivity for a biological target.

The pyridine (B92270) ring, being a basic heterocycle, can introduce a positive charge at physiological pH, which can be advantageous for interacting with negatively charged residues in a protein. The synthesis of pyridine-containing heterocycles is a well-developed area of organic chemistry, and their incorporation into drug candidates has been shown to improve pharmacokinetic properties. nih.gov The pyridine ring can be introduced through various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, by reacting a halogenated sulfamoylbenzoic acid derivative with an appropriate pyridine boronic acid or amine.

Triazoles are another important class of heterocycles that can be incorporated as bioisosteres for other functional groups or to introduce specific interactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a highly efficient method for the formation of 1,2,3-triazoles. This reaction can be used to link a sulfamoylbenzoic acid derivative bearing an azide or alkyne functionality with a complementary reaction partner.

Design Principles for Libraries of Sulfamoylbenzoic Acid Analogues

The design of a chemical library of sulfamoylbenzoic acid analogues is a strategic endeavor aimed at maximizing the chances of discovering compounds with desired biological activities. The principles guiding this design are rooted in the concepts of chemical diversity, target-focused design, and the optimization of physicochemical properties.

A primary consideration in library design is the exploration of relevant chemical space. This involves identifying key pharmacophoric features that are likely to be important for binding to the target of interest. For sulfamoylbenzoic acid analogues, these features include the carboxylic acid (anionic center), the sulfonamide (hydrogen bond donor/acceptor), the methoxy group (hydrogen bond acceptor and steric influence), and the aromatic ring (hydrophobic and potential for π-stacking interactions). A well-designed library will systematically vary substituents at different positions of the scaffold to probe the importance of these features.

Target-focused library design leverages structural information about the biological target, if available. nih.gov For example, if the three-dimensional structure of the target protein's binding site is known, computational docking studies can be used to predict which analogues are most likely to bind. nih.gov This structure-based design approach can help prioritize the synthesis of compounds with a higher probability of being active. nih.gov

Another key principle is the control of physicochemical properties, often guided by concepts such as Lipinski's "Rule of Five." This ensures that the synthesized analogues have drug-like properties, such as appropriate solubility and permeability, which are crucial for their potential as therapeutic agents. Chemoinformatic tools are often employed to select building blocks for library synthesis that will result in final compounds with a desirable range of properties.

A building block-centric approach is often employed in the design of DNA-encoded libraries (DELs), a technology that allows for the synthesis and screening of massive numbers of compounds. acs.org This approach focuses on the selection of diverse and readily available building blocks that can be combined in a combinatorial fashion to generate a large and diverse library. acs.org This strategy can be applied to the design of sulfamoylbenzoic acid analogue libraries by selecting a diverse set of building blocks to be coupled to the core scaffold.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Critical Pharmacophores for Biological Activity

The fundamental pharmacophore of this class of compounds is the sulfamoyl benzoic acid (SBA) scaffold. For potent and specific agonistic activity at certain receptors, such as the LPA2 receptor, three structural components have been identified as crucial. nih.govacs.org These include the SBA head group, a linker, and a tail group. nih.gov The core pharmacophore, particularly the sulfamoyl benzamide (B126) thiazole (B1198619) component, has been shown to be critical for activity in other contexts as well. nih.gov The spatial arrangement and the nature of these three parts are determinant for the biological effect.

Impact of Substituent Position and Electronic Effects on Molecular Interactions

The position and electronic nature of substituents on the benzoic acid ring significantly modulate the biological activity. The introduction of an electron-withdrawing group, such as a chloro group, meta to the carboxyl group of the SBA scaffold, has been shown to be a critical requirement for potent and specific LPA2 agonistic activity. nih.govacs.org This highlights the importance of the electronic properties of the benzene (B151609) ring in the interaction with the target receptor.

In other related scaffolds, such as substituted sulfamoyl benzamidothiazoles, the position of substituents on the benzene ring also plays a crucial role. For instance, placing substituents at the position next to the carboxamide (position 2) led to a significant drop in NF-κB activity, suggesting the presence of a small hydrophobic pocket on the receptor at position 3 of that particular chemotype. nih.gov

Role of Linker Length and Flexibility in Derivatized Analogues

The linker connecting the SBA head group to a tail group is a key determinant of potency. SAR studies on SBA analogues have demonstrated that the length of the carbon chain linker is critical. For LPA2 receptor agonists, a four-carbon linker was found to be optimal, dramatically increasing the potency from the micromolar to the nanomolar range. nih.gov This optimal length of approximately 15 Å is similar to that of the natural ligand LPA 18:1. nih.gov Increasing the linker to five carbons or decreasing it to three carbons resulted in reduced activity, indicating a specific spatial requirement for optimal receptor engagement. nih.gov

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy to fine-tune the physicochemical and biological properties of a lead compound. In the context of 3-Methoxy-4-sulfamoylbenzoic acid analogues, several bioisosteric replacements have been explored.

The sulfamoyl group itself can be considered a bioisosteric replacement. For instance, SBA analogues were designed through the isosteric replacement of a sulfur atom with a sulfamoyl moiety (-NH-SO2-). nih.gov This modification led to the discovery of potent and specific LPA2 agonists. nih.gov

Furthermore, modifications at the sulfonamide bond in related scaffolds, such as its replacement with a thioether or a carboxamide, were not well-tolerated, indicating the critical role of the sulfonamide linkage for activity in those specific cases. nih.gov

The concept of bioisosterism is broad and includes replacing functional groups or even entire ring systems to improve properties like metabolic stability, solubility, and potency. cambridgemedchemconsulting.comnih.govnih.gov For example, heterocycles are widely used as bioisosteres for other rings or functional groups. nih.gov While specific bioisosteric replacements for the methoxy (B1213986) group or other parts of this compound are not detailed in the provided search results, this remains a key strategy in medicinal chemistry for lead optimization. cambridgemedchemconsulting.com

Biological and Biochemical Research Applications

Carbonic Anhydrase (CA) Inhibition Research

The primary area of research for 3-Methoxy-4-sulfamoylbenzoic acid is its function as a carbonic anhydrase (CA) inhibitor. CAs are a family of metalloenzymes that play a crucial role in various physiological processes.

Inhibition of Human Carbonic Anhydrase Isoforms (hCA I, II, IV, IX, XII)

While the broader class of arylsulfonamides is widely studied for its inhibitory effects across numerous human carbonic anhydrase (hCA) isoforms, specific inhibitory data (such as Ki values) for this compound against the specific isoforms hCA I, IV, IX, and XII are not detailed in the available research. Its role has been noted in the context of inhibiting human carbonic anhydrase II (hCA II). google.com A functional assay for hCA II, which catalyzes the hydrolysis of 4-nitrophenyl acetate (B1210297), has been described in research contexts that include related sulfonamide compounds. google.com However, a comprehensive profile of its inhibitory potency against the full panel of specified isoforms is not publicly documented.

Mechanism of Enzyme-Inhibitor Binding and Zinc Coordination

The mechanism by which this compound is proposed to inhibit carbonic anhydrase is consistent with that of other arylsulfonamide inhibitors. This class of compounds functions by coordinating with the zinc ion (Zn²⁺) located in the active site of the enzyme. google.com The sulfonamide moiety of the inhibitor binds to the zinc ion, displacing a water molecule or hydroxide (B78521) ion that is essential for the catalytic activity of the enzyme. This binding event blocks the active site and prevents the enzyme from carrying out its function of converting carbon dioxide to bicarbonate and protons. This established mechanism for arylsulfonamides is the basis for its classification as a CA inhibitor. google.com

Isoform Selectivity and Rational Design for Specific CAIs

The rational design of selective carbonic anhydrase inhibitors (CAIs) often involves modifying the chemical structure of a lead compound to achieve higher affinity for a target isoform while minimizing binding to off-target isoforms. While this compound is identified as a CA inhibitor, specific studies detailing its isoform selectivity profile or its use as a scaffold in the rational design of next-generation, isoform-specific inhibitors are not available in the reviewed literature. The design of such inhibitors often relies on detailed structural information from X-ray crystallography of the inhibitor bound to various CA isoforms, which informs chemical modifications to enhance selectivity.

Noradrenaline-Potassium-Chloride Cotransporter 1 (NKCC1) Inhibition Studies

Despite the extensive research into various small molecules for the inhibition of the Noradrenaline-Potassium-Chloride Cotransporter 1 (NKCC1), a critical ion transporter involved in regulating intracellular chloride concentrations, there is no publicly available scientific research or data to suggest that this compound has been investigated for its potential to inhibit NKCC1.

Molecular Mechanisms of NKCC1 Modulation

No studies were found that describe any molecular interaction or modulation mechanism between this compound and NKCC1.

Structure-Activity Relationships for NKCC1 Inhibitory Potency

Similarly, literature detailing structure-activity relationships for this compound or its derivatives in the context of NKCC1 inhibition is absent from the public record. Research in this area is focused on other chemical scaffolds.

Cytosolic Phospholipase A2α (cPLA2α) Inhibition Research

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for releasing arachidonic acid from cell membranes, which is a precursor to prostaglandins (B1171923) and leukotrienes. nih.govnih.gov Consequently, inhibitors of this enzyme are of significant interest in the development of anti-inflammatory agents. nih.gov Research has explored derivatives of 4-sulfamoylbenzoic acid as a promising scaffold for cPLA2α inhibition. d-nb.info

Enzyme Inhibition Kinetics and Mechanisms

The investigation into sulfamoylbenzoic acid derivatives as cPLA2α inhibitors centers on quantifying their potency through key kinetic parameters. The primary metric used is the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to reduce the enzyme's activity by 50%. d-nb.info

In a typical in vitro assay, the inhibitory activity is determined by measuring the amount of arachidonic acid released by the cPLA2α enzyme from a phospholipid substrate, with detection performed by methods such as HPLC and mass spectrometry. d-nb.info Initial screening of an N,N-disubstituted 4-sulfamoylbenzoic acid derivative identified it as an inhibitor with an IC50 value in the micromolar range (19 µM), establishing a baseline for further structural development. d-nb.info

Structural Features Dictating cPLA2α Inhibitory Activity

Structure-activity relationship (SAR) studies have been crucial in refining the 4-sulfamoylbenzoic acid scaffold to enhance its inhibitory effects on cPLA2α. Research has shown that the nature of the substituents on the sulfonamide nitrogen and the phenyl ring is critical for potency. d-nb.info

Initial simplifications of a hit compound, such as replacing a benzothiophene (B83047) residue with a simple phenyl ring, resulted in a complete loss of activity, highlighting the importance of specific structural motifs. d-nb.info Conversely, strategic modifications have led to significant gains in potency. For example, in a series of naphthalen-2-ylmethyl derivatives, the introduction of a chlorine atom to the phenyl residue increased the inhibitory potency by a factor of three. d-nb.info An even more dramatic increase in efficacy was observed when an ether oxygen atom in a different derivative was replaced by carbon. This change, which increased the compound's lipophilicity, resulted in a highly potent inhibitor with an IC50 value of 0.25 µM. d-nb.info These findings underscore that both the electronic properties and the lipophilicity, governed by the specific substituents, are key determinants of the inhibitory activity of this class of compounds against cPLA2α. d-nb.info

Lysophosphatidic Acid (LPA) Receptor Agonism Research

Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its effects by activating a family of at least six G protein-coupled receptors (GPCRs), designated LPA1–6. acs.orgtocris.com This signaling system is integral to numerous physiological processes, including cell survival, proliferation, and migration. nih.govnih.gov Dysregulation of LPA signaling has been implicated in various pathologies, making its receptors important therapeutic targets. frontiersin.org

GPCR Interaction and Activation Profiles

Researchers have synthesized and evaluated sulfamoyl benzoic acid analogues as potential agonists for LPA receptors, with a particular focus on achieving subtype specificity. acs.org These studies aim to develop compounds that can selectively activate certain LPA receptors, such as LPA2, which is known to mediate anti-apoptotic and protective effects in the gut. acs.org

In one such study, a series of analogues were synthesized to probe the structure-activity relationship. acs.org A key finding related directly to the substitution pattern of this compound. When an electron-donating methoxy (B1213986) group was introduced onto the phenyl head group of a parent sulfamoyl benzoic acid compound, the resulting analogue (compound 8a) demonstrated very weak agonist activity at the LPA2 receptor. acs.org This indicates that while the sulfamoyl benzoic acid scaffold is viable, the specific substitution of a methoxy group at this position is not conducive to potent receptor activation in the tested configuration. acs.org

Ligand-Binding Pocket Interactions and Selectivity

Understanding the molecular interactions within the receptor's ligand-binding pocket is essential for designing potent and selective agonists. For the sulfamoyl benzoic acid series, computational docking analyses have been used to support and rationalize experimental SAR findings. acs.org These models help visualize how different analogues orient themselves within the LPA2 binding pocket and which interactions contribute to their activity. acs.org

One guiding hypothesis in the design of these agonists was based on the interaction of LPA's native phosphate (B84403) headgroup with the receptor. It was predicted that two negative charges are optimal for this interaction. acs.org This led researchers to introduce dicarboxy groups onto the head group of the synthetic analogues in an attempt to mimic this and improve potency. acs.org The weak activity of the methoxy-substituted analogue suggests its specific combination of steric and electronic properties does not lead to an optimal fit or interaction profile within the LPA2 ligand-binding pocket, reinforcing the high degree of structural precision required for effective receptor agonism. acs.org

Antimicrobial and Antifungal Activity Studies (In Vitro)

The antimicrobial potential of compounds related to this compound has been explored through various in vitro studies against a range of bacterial and fungal pathogens. These investigations typically determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth, and in some cases, the Minimum Fungicidal/Bactericidal Concentration (MFC/MBC), which is the lowest concentration that kills the microorganism. nih.gov

Research has demonstrated that different classes of benzoic acid and sulfonamide derivatives possess antimicrobial properties. For instance, studies on arylsulfonamides have shown fungistatic activity against several species of Candida, including C. albicans and C. glabrata, with MIC values ranging from 0.125 to 1 mg/mL. nih.gov Similarly, certain N-phenylbenzamides, which include methoxy-substituted variants, have shown antifungal activity against C. albicans. mdpi.com

In the realm of antibacterial research, hydrazide-hydrazones derived from 3-methoxybenzoic acid have exhibited notable bacteriostatic and even bactericidal activity, particularly against Gram-positive bacteria like Bacillus spp. nih.gov Furthermore, other related benzoic acid derivatives, such as 4-hydroxybenzoic acid and isovanillic acid (3-hydroxy-4-methoxybenzoic acid), have been identified as active antibacterial components against strains like drug-resistant Acinetobacter. academicjournals.org Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have also shown efficacy against Gram-positive bacteria. mdpi.com

The following table summarizes the in vitro antimicrobial and antifungal findings for classes of compounds structurally related to this compound.

| Compound Class | Tested Organism(s) | Observed Activity | Reference(s) |

| Arylsulfonamides | Candida spp. (C. albicans, C. glabrata, C. parapsilosis) | Fungistatic activity with MIC values between 0.125 and 1 mg/mL against some strains. | nih.gov |

| N-phenylbenzamides (including methoxy-substituted) | Candida albicans | Antifungal activity observed; halo substituents were slightly more effective than methoxy. | mdpi.com |

| Hydrazide-hydrazones of 3-methoxybenzoic acid | Bacillus spp. (Gram-positive) | High bacteriostatic or bactericidal activity reported. | nih.gov |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | Gram-positive bacterial strains | Antimicrobial activity demonstrated. | mdpi.com |

| Isovanillic acid (3-Hydroxy-4-methoxybenzoic acid) | Acinetobacter spp. | Antibacterial activity identified. | academicjournals.org |

Interference with Microbial Folate Synthesis Pathways

The sulfonamide moiety is a well-established pharmacophore known to interfere with folic acid synthesis in bacteria. youtube.comyoutube.com Bacteria, unlike mammals who obtain folate from their diet, must synthesize it de novo. wikipedia.orgpatsnap.com This metabolic pathway is crucial for producing essential precursors for DNA, RNA, and certain amino acids. patsnap.com

The key enzyme in this pathway targeted by sulfonamides is dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgnih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate. nih.gov Due to their structural similarity to the natural substrate PABA, sulfonamide drugs act as competitive inhibitors, binding to the active site of DHPS and blocking the synthesis of dihydropteroate, a vital folate intermediate. youtube.compatsnap.com This action halts the metabolic pathway, leading to a bacteriostatic effect where bacterial cell division is inhibited. wikipedia.org

As a sulfonamide derivative, this compound is studied for its potential to act as a DHPS inhibitor. The combination of a sulfonamide with a dihydrofolate reductase inhibitor, such as trimethoprim, can lead to a synergistic effect by blocking two sequential steps in the folate pathway, enhancing antibacterial efficacy. youtube.comnih.gov

Inhibition of Microbial Enzymes (e.g., Urease)

Microbial enzymes represent critical targets for the development of new antimicrobial agents. One such enzyme is urease, a nickel-dependent metalloenzyme produced by various pathogenic bacteria, including Helicobacter pylori and Klebsiella pneumoniae. nih.govnih.gov Urease catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a reaction that helps bacteria survive in acidic environments, such as the stomach. nih.gov Inhibition of urease is a key strategy in treating infections caused by these ureolytic bacteria. nih.gov

Research into urease inhibitors is extensive, with various classes of compounds being investigated. For instance, derivatives of N²-para-benzoate have shown potent urease inhibition, with IC₅₀ values in the sub-micromolar range. nih.gov Specifically, compounds featuring methoxy and dimethoxy substitutions on the benzoyl group have demonstrated significant activity. nih.gov While research has explored a wide array of chemical structures as potential urease inhibitors, including benzoic acid derivatives, specific inhibitory data for this compound against urease is a subject of ongoing investigation.

Metal Complexes of Sulfamoylbenzoic Acid Derivatives in Antimicrobial Research

The coordination of organic ligands with metal ions to form complexes is a promising strategy in the search for new antibiotics. rsc.org Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands, a phenomenon attributed to factors like increased lipophilicity, which facilitates passage through microbial membranes. nih.govresearchgate.net

Sulfonamide derivatives, including sulfamoylbenzoic acids, have been used as ligands to create transition metal complexes with significant biological potential. researchgate.net For example, copper(II) complexes with sulfonamide ligands are known to interfere with the biosynthesis of tetrahydrofolic acid, which is essential for bacterial metabolism. nih.gov The chelation of metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) with sulfamoylbenzoic acid derivatives has been explored. Studies on complexes with o-sulfamoylbenzoic acid, an isomer of the title compound, have shown notable antibacterial activity against various strains.

| Metal Complex | Bacterial Strain | Activity |

| Mn(II) complex | E. coli | Active |

| Co(II) complex | S. aureus | Active |

| Ni(II) complex | P. aeruginosa | Moderately Active |

| Cu(II) complex | B. subtilis | Highly Active |

| Zn(II) complex | K. pneumoniae | Active |

| This table is illustrative of research in the field and based on studies of related sulfamoylbenzoic acid isomers. |

The enhanced efficacy of these metal complexes highlights the potential of combining the structural features of sulfamoylbenzoic acid with the diverse chemical properties of transition metals to develop novel antimicrobial agents. rsc.org

General Enzyme Inhibition Profiling and Biochemical Pathway Modulation

Beyond specific antimicrobial targets, derivatives of this compound are valuable tools for general enzyme inhibition profiling and for studying the modulation of various biochemical pathways. The sulfamoylbenzoic acid scaffold can be chemically modified to create libraries of compounds for screening against different enzyme families.

Research has shown that N-substituted 4-sulfamoylbenzoic acid derivatives can act as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the inflammatory cascade. researchgate.net By systematically altering the substituents on the sulfonamide nitrogen, researchers have explored structure-activity relationships, identifying compounds with submicromolar IC₅₀ values. researchgate.net

Similarly, sulfamoylbenzamide derivatives, synthesized from a sulfamoylbenzoic acid core, have been identified as potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov These enzymes play roles in pathological conditions like thrombosis and cancer. Several derivatives have demonstrated inhibitory concentrations (IC₅₀) in the sub-micromolar to micromolar range against different h-NTPDase isoforms. nih.gov

Below are examples of inhibitory activities from studies on derivatives of sulfamoylbenzoic acid against different enzymes.

Table 1: Inhibition of h-NTPDase Isoforms by Sulfamoylbenzoic Acid/Benzamide (B126) Derivatives

| Compound Derivative | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 2d | h-NTPDase8 | 0.28 ± 0.07 |

| 3f | h-NTPDase2 | 0.27 ± 0.08 |

| 3i | h-NTPDase1 | 2.88 ± 0.13 |

| 3i | h-NTPDase3 | 0.72 ± 0.11 |

| 3j | h-NTPDase2 | 0.29 ± 0.07 |

| 4d | h-NTPDase2 | 0.13 ± 0.01 |

Data sourced from a study on sulfamoylbenzoic acid and its benzamide derivatives. nih.gov

Table 2: Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by N-Substituted 4-Sulfamoylbenzoic Acid Derivatives

| Compound Derivative | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Derivative 33 | cPLA2α | 12 |

| Derivative 53 | cPLA2α | 27 |

| Derivative 85 | cPLA2α | 0.25 |

| Derivative 88 | cPLA2α | 0.66 |

Data sourced from a study on N-substituted 4-sulfamoylbenzoic acid derivatives. researchgate.net

These studies underscore the versatility of the sulfamoylbenzoic acid scaffold in generating inhibitors for diverse enzymatic targets, contributing to drug discovery and the understanding of biochemical pathways. acgpubs.orgjuniperpublishers.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding mode of ligands like 3-Methoxy-4-sulfamoylbenzoic acid within the active site of a biological target, such as an enzyme or receptor.

In studies of related sulfamoyl benzoic acid analogues, molecular docking has been successfully employed to rationalize structure-activity relationships (SAR). For instance, computational docking analysis of sulfamoyl benzoic acid analogues into the ligand-binding pocket of the lysophosphatidic acid (LPA) receptor 2 (LPA₂) has provided critical insights. nih.govacs.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity of the ligands. The sulfamoyl group (-SO₂NH₂) and the carboxyl group (-COOH) of the benzoic acid scaffold are often identified as crucial for forming hydrogen bonds with receptor residues, while the methoxy-substituted phenyl ring can engage in favorable hydrophobic or electrostatic interactions. nih.gov

For example, docking studies on a series of sulfonamide derivatives targeting the BRD4 protein, which share the methoxy-substituted phenyl ring, highlighted the importance of hydrophobic and electrostatic substituents in enhancing interactions with the target. nih.gov The predicted binding energy, often expressed in kcal/mol, is a key output of docking simulations and is used to rank and prioritize compounds for synthesis and biological testing. In a study on LPA₂ agonists, a sulfamoyl benzoic acid derivative demonstrated a calculated binding affinity of -8.53 kcal/mol, indicating a strong interaction with the receptor. nih.gov

Table 1: Example of Molecular Docking Results for a Sulfamoyl Benzoic Acid Analogue

| Parameter | Value | Significance |

|---|---|---|

| Target Protein | LPA₂ Receptor | A G protein-coupled receptor involved in various cellular processes. |

| Docking Score | -8.53 kcal/mol | Predicts a high binding affinity of the ligand to the target. nih.gov |

| Key Interacting Residues | Not Specified | Amino acids in the binding pocket that form crucial bonds with the ligand. |

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational preferences is crucial, as only specific conformations may be able to bind effectively to a biological target.

Computational methods are used to explore the potential energy surface of the molecule, identifying low-energy, stable conformations. The results are often visualized as an energy landscape, where conformations are plotted against their relative energies. The global minimum on this landscape represents the most stable conformation of the isolated molecule. However, when a ligand binds to a protein, it may adopt a higher-energy "bioactive" conformation. The energy difference between the global minimum and the bioactive conformation is known as the conformational strain energy.

In studies of related compounds, it was found that a potent LPA₂ agonist had a significant conformational strain energy of 12.39 kcal/mol, suggesting that the molecule pays an energetic penalty to adopt the specific shape required for binding. nih.gov This highlights that focusing solely on the lowest energy conformation can be misleading in drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.

For classes of compounds including sulfonamide derivatives with methoxy-substituted phenyl rings, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied. nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are predicted to increase or decrease biological activity.

A study on sulfonamide derivatives as BRD4 inhibitors demonstrated the utility of QSAR. nih.gov The generated CoMFA and CoMSIA models showed good statistical robustness and predictive power. The resulting contour plots provided clear guidance for inhibitor design, indicating that bulky substituents on one part of the molecule and hydrophobic/electrostatic groups on the methoxy-substituted phenyl ring would be beneficial for enhanced interaction with the BRD4 target. nih.gov

Pharmacophore Modeling for De Novo Design

A pharmacophore is an abstract description of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. Pharmacophore models are crucial tools for virtual screening of compound libraries and for the de novo design of new molecules with desired biological activity. nih.gov

Pharmacophore models can be generated in two primary ways: ligand-based or structure-based. nih.gov In a ligand-based approach, a set of known active molecules is superimposed, and common chemical features are identified. In a structure-based approach, the model is derived from the key interaction points between a ligand and its target protein in a known 3D structure. nih.gov

For a molecule like this compound, a pharmacophore model would typically include features such as:

A hydrogen bond acceptor (from the oxygens of the carboxylate and sulfamoyl groups).

A hydrogen bond donor (from the amine of the sulfamoyl group and the hydroxyl of the carboxyl group).

An aromatic ring feature.

A hydrophobic feature (from the methyl group of the methoxy (B1213986) substituent).

In the development of LPA₂ agonists, pharmacophore matching was used as a key step to rank potential scaffolds, demonstrating the practical application of this technique in prioritizing synthetic efforts. nih.govacs.org

Prediction of Binding Affinities and Selectivity Profiles

Predicting the binding affinity of a ligand to a target protein is one of the most significant challenges in computational drug design. Various methods, ranging from fast empirical scoring functions used in molecular docking to more computationally intensive methods like free energy perturbation (FEP), are employed. These predictions are vital for prioritizing which compounds are most likely to be potent inhibitors or activators.

For this compound and its analogs, computational approaches can estimate how tightly the molecule will bind to its intended target and can also predict its selectivity for that target over other related proteins. Selectivity is crucial for minimizing off-target effects. For example, studies on the interaction of similar phenolic acids, like 4-hydroxy-3-methoxybenzoic acid (vanillic acid), with proteins such as human serum albumin (HSA) have been performed. nih.gov These studies use techniques like fluorescence quenching combined with molecular docking to determine binding constants and identify the primary forces driving the interaction, such as hydrogen bonds and van der Waals forces. nih.gov

Table 2: Example Thermodynamic and Binding Parameters for a Related Compound (Vanillic Acid) with Human Serum Albumin

| Parameter (at 298 K) | Value | Interpretation |

|---|---|---|

| Binding Constant (Ka) | ~1.3 x 10⁴ L·mol⁻¹ | Indicates a moderate and spontaneous binding interaction. |

| Number of Binding Sites (n) | ~1 | Suggests a 1:1 binding stoichiometry between the ligand and protein. |

| ΔG (Gibbs Free Energy) | -23.47 kJ·mol⁻¹ | A negative value confirms the spontaneity of the binding process. nih.gov |

| ΔH (Enthalpy Change) | -13.51 kJ·mol⁻¹ | Indicates the binding is enthalpically driven. nih.gov |

Note: Data is for the related compound Vanillic Acid and Human Serum Albumin. nih.gov

Application of Molecular Dynamics Simulations in Ligand-Protein Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.orgyoutube.com An MD simulation can assess the stability of a docked pose, reveal important conformational changes in the protein or ligand upon binding, and provide a more accurate picture of the binding energetics.

For a complex of this compound with its target, an MD simulation would typically be run for tens to hundreds of nanoseconds. Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the complex over time. A stable RMSD suggests the system has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking. ajchem-a.com

Solvent Accessible Surface Area (SASA): To measure changes in the exposure of the ligand or protein to the solvent, which can be related to binding. ajchem-a.com

In studies of related sulfonamide inhibitors, MD simulations have been used to confirm the stability of the docked poses and to provide additional evidence supporting the molecular docking results. nih.gov These simulations confirmed the sustained stability of the analyzed molecules over the trajectory, providing greater confidence in their potential as effective inhibitors. nih.gov

Analytical Research Techniques for Characterization and Quantification

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in elucidating the structural features of 3-Methoxy-4-sulfamoylbenzoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific signals corresponding to the different types of protons are expected. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the benzene (B151609) ring. The arrangement of substituents on the ring will lead to a specific splitting pattern, likely a set of doublets and a singlet, reflecting the coupling between adjacent protons. The methoxy (B1213986) group protons (-OCH₃) are expected to produce a sharp singlet at approximately 3.9-4.0 ppm. The protons of the sulfamoyl group (-SO₂NH₂) and the carboxylic acid proton (-COOH) are typically broad singlets and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will resonate between 110 and 160 ppm, with the carbon attached to the electron-withdrawing sulfamoyl group and the electron-donating methoxy group showing distinct chemical shifts. The carbon of the methoxy group will appear further upfield, generally around 55-60 ppm.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~8.3 (d) | Aromatic H |

| ~7.8 (dd) | Aromatic H |

| ~7.2 (d) | Aromatic H |

| ~7.5 (br s) | -SO₂NH₂ |

| ~12.5 (br s) | -COOH |

| ~3.9 (s) | -OCH₃ |

Note: These are predicted values based on the analysis of similar compounds and may not represent exact experimental values.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid will appear as a strong, sharp peak around 1700-1730 cm⁻¹. The N-H stretching vibrations of the sulfamoyl group are expected to be seen as two bands in the region of 3200-3400 cm⁻¹. The S=O stretches of the sulfamoyl group will give rise to strong absorptions around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). The C-O stretching of the methoxy group will likely be observed around 1250 cm⁻¹ and 1020-1040 cm⁻¹.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Carboxylic Acid O-H | 2500-3300 (broad) |

| Carboxylic Acid C=O | 1700-1730 |

| Sulfamoyl N-H | 3200-3400 (two bands) |

| Sulfamoyl S=O | 1330-1370 (asymmetric), 1140-1180 (symmetric) |

| Methoxy C-O | 1250 and 1020-1040 |

| Aromatic C-H | 3000-3100 |

| Aromatic C=C | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. For this compound, absorption maxima are expected around 210-230 nm and 270-290 nm, corresponding to the π → π* transitions of the benzene ring. The presence of the methoxy and sulfamoyl groups can cause a shift in the position and intensity of these absorption bands.

Mass Spectrometry Techniques (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the molecular formula. Electrospray ionization (ESI) is a soft ionization technique often used for polar molecules like this compound, which allows the molecule to be ionized with minimal fragmentation.

In the mass spectrum of this compound (C₈H₉NO₅S), the molecular ion peak [M+H]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus the mass of a proton. Predicted collision cross-section (CCS) values can also be calculated for different adducts.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 232.0274 | 144.7 |

| [M+Na]⁺ | 254.0093 | 153.1 |

| [M-H]⁻ | 230.0129 | 147.1 |

Note: These values are based on computational predictions.

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would be suitable for its analysis.

A typical HPLC system for this purpose would consist of a C18 column, which is a non-polar stationary phase. The mobile phase would likely be a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape. Detection is commonly achieved using a UV detector set at one of the absorption maxima of the compound (e.g., 230 nm or 270 nm). The retention time of the compound under specific HPLC conditions is a characteristic feature used for its identification, while the peak area is proportional to its concentration, allowing for quantification.

| HPLC Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm or 270 nm |

| Injection Volume | 10 µL |

This method would be validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable and accurate results for the purity assessment and quantification of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely employed in synthetic organic chemistry to monitor the progress of a chemical reaction. By observing the disappearance of starting materials and the appearance of products, a chemist can determine the optimal reaction time and conditions.

In the context of synthesizing 4-methoxy-3-sulfamoylbenzoic acid, TLC can be used to track the conversion of its precursors. A typical setup involves spotting a small aliquot of the reaction mixture onto a TLC plate alongside the starting materials. The plate is then developed in a suitable mobile phase.

Methodology:

A plausible TLC methodology for monitoring a reaction that produces 4-methoxy-3-sulfamoylbenzoic acid would involve the following steps:

Plate Preparation: A silica (B1680970) gel plate (the stationary phase) is used. Silica gel is a polar adsorbent. utexas.edu A baseline is drawn near the bottom of the plate.

Spotting: Three lanes are typically spotted on the baseline: the limiting reactant, the reaction mixture, and a "co-spot" containing both the reactant and the reaction mixture. This helps in identifying the spots corresponding to the reactant and the product in the reaction mixture lane.

Development: The choice of mobile phase (the eluent) is critical and depends on the polarity of the compounds being separated. Given the polar nature of 4-methoxy-3-sulfamoylbenzoic acid due to its carboxylic acid and sulfonamide groups, a relatively polar mobile phase system would be required. A mixture of a non-polar solvent like toluene (B28343) or hexane (B92381) with a more polar solvent like ethyl acetate (B1210297) or ethanol (B145695) is commonly used. The ratio is optimized to achieve good separation. For instance, a mobile phase of toluene/ethanol (e.g., in a 9:1 v/v ratio) has been used for the TLC of benzoic acid derivatives. sigmaaldrich.com

Visualization: After the solvent front has moved up the plate, it is removed from the developing chamber and dried. The spots are often visualized under UV light (typically at 254 nm), as aromatic compounds like benzoic acid derivatives are usually UV-active. sigmaaldrich.com

Interpreting the Results:

The progress of the reaction is monitored by observing the changes in the TLC plate over time.

At the beginning of the reaction (t=0): The lane corresponding to the reaction mixture will show a prominent spot that aligns with the starting material.

As the reaction proceeds: The intensity of the starting material spot in the reaction mixture lane will decrease, while a new spot, corresponding to the more polar product (4-methoxy-3-sulfamoylbenzoic acid), will appear and intensify. The product, being more polar than the starting materials (in a typical synthesis), will have a lower Retention Factor (Rf) value.

At completion: The spot corresponding to the limiting reactant will have disappeared completely from the reaction mixture lane, indicating the reaction is finished.

Table 1: Hypothetical TLC Data for a Reaction Producing 4-Methoxy-3-sulfamoylbenzoic Acid

| Time Point | Reactant Spot Intensity | Product Spot Intensity | Observations |

| 0 min | High | None | Reaction initiated. |

| 30 min | Medium | Low | Product formation is observed. |

| 60 min | Low | Medium | Significant conversion of reactant to product. |

| 120 min | None | High | Reaction is complete. |

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. It is a crucial step in verifying the identity and purity of a newly synthesized chemical substance. For an organic compound like 4-methoxy-3-sulfamoylbenzoic acid, CHNS analysis is performed to determine the percentage of carbon, hydrogen, nitrogen, and sulfur.

Principle:

The analysis is typically carried out using an elemental analyzer. A small, precisely weighed amount of the sample undergoes complete combustion in a stream of oxygen at high temperatures. This process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), nitrogen to nitrogen gas (N2) or its oxides (which are then reduced to N2), and sulfur to sulfur dioxide (SO2). These gases are then separated and quantified by a detector, such as a thermal conductivity detector. rsc.org

Theoretical vs. Experimental Data:

The theoretical elemental composition is calculated from the molecular formula of the compound. For 4-methoxy-3-sulfamoylbenzoic acid (C8H9NO5S), the theoretical percentages are calculated based on its molecular weight of 231.23 g/mol . sigmaaldrich.com

Table 2: Theoretical Elemental Composition of 4-Methoxy-3-sulfamoylbenzoic Acid

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 41.55 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 3.93 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.06 |

| Oxygen | O | 16.00 | 5 | 80.00 | 34.60 |

| Sulfur | S | 32.07 | 1 | 32.07 | 13.87 |

| Total | 231.25 | 100.00 |

For a pure sample of 4-methoxy-3-sulfamoylbenzoic acid, the experimental results from an elemental analysis should be in close agreement with these theoretical values, typically within a margin of ±0.4%. Any significant deviation would suggest the presence of impurities or that the incorrect compound has been synthesized.

Table 3: Comparison of Theoretical and Expected Experimental Elemental Analysis Data

| Element | Theoretical % | Expected Experimental % (for a pure sample) |

| C | 41.55 | 41.55 ± 0.4 |

| H | 3.93 | 3.93 ± 0.4 |

| N | 6.06 | 6.06 ± 0.4 |

| S | 13.87 | 13.87 ± 0.4 |

Future Directions and Emerging Research Avenues

Development of Novel Sulfamoylbenzoic Acid Scaffold Architectures

The core structure of 3-Methoxy-4-sulfamoylbenzoic acid provides a versatile scaffold for chemical modification. nih.gov Future research is directed towards the synthesis of novel analogs to enhance potency, selectivity, and pharmacokinetic properties. nih.gov A key strategy involves a scaffold derivatization approach, using the existing structure as a template for molecular modifications. nih.gov This can include the introduction of different functional groups or the alteration of the core ring system to create new chemical entities with potentially improved therapeutic profiles. nih.govgoogle.com

For instance, research into sulfamoyl benzoic acid (SBA) analogues has led to the development of specific agonists for the LPA2 G protein-coupled receptor, with some demonstrating subnanomolar activity. nih.govnih.gov The synthesis of these new molecules often involves multi-step processes, starting from materials like 3-methoxy-4-hydroxybenzoic acid and employing reactions such as esterification, alkylation, nitration, reduction, and cyclization. mdpi.comresearchgate.net The exploration of different synthetic routes, such as those starting from 3-nitrobenzoic acid, allows for the creation of a diverse library of sulfamoyl benzamide (B126) derivatives. researchgate.net

Exploration of Additional Biological Targets and Pathways

While the anti-inflammatory, antimicrobial, and anticancer properties of 4-methoxy-3-sulfamoylbenzoic acid and its derivatives are being investigated, a significant area of future research lies in identifying and validating additional biological targets and pathways. ontosight.ai The sulfamoyl group's ability to form hydrogen bonds suggests potential interactions with a wide range of proteins and receptors. ontosight.ai

Current research has identified the P2Y14 receptor as a promising target for 3-sulfonamido benzoic acid derivatives in the context of acute lung injury. nih.gov Future studies will likely expand this scope to investigate other G protein-coupled receptors (GPCRs), enzymes, and signaling pathways. For example, some sulfamoyl-benzamide derivatives have been identified as inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov Furthermore, the structural similarities to inhibitors of enzymes like carbonic anhydrase suggest that derivatives of this compound could be explored for their activity against these targets. nih.gov The PI3K/Akt/mTOR signaling pathway, crucial in cancer cell proliferation, is another area of interest, with sulfonamide methoxypyridine derivatives showing promise as dual inhibitors. nih.gov

Integration of Artificial Intelligence and Machine Learning in Design

Advanced In Vitro Research Models for Mechanistic Elucidation

To gain a deeper understanding of how this compound and its derivatives exert their biological effects, researchers are moving towards more sophisticated in vitro models that better mimic human physiology. mdpi.com Organ-on-a-chip (OoC) systems, which are microfluidic devices containing living cells, offer a powerful platform for studying drug responses in a more physiologically relevant context than traditional 2D cell cultures. mdpi.comnih.govmdpi.com

These miniaturized organ models, such as liver-on-a-chip, can be used to assess the metabolism and potential toxicity of new compounds. nih.govnih.gov By integrating multiple organ models, researchers can also study the complex interactions between different organ systems. mdpi.com The use of OoC technology is expected to provide more accurate predictions of a drug's efficacy and safety before it enters clinical trials. nih.govdynamic42.com

Potential for Multi-Target Ligand Design

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can interact with multiple targets. nih.govcomputabio.com This approach is particularly relevant for complex diseases that involve multiple biological pathways. computabio.com The this compound scaffold, with its potential to interact with various biological targets, is a promising starting point for the development of multi-target ligands. frontiersin.org

Computational methods, including pharmacophore modeling and docking-based virtual screening, can be employed to design molecules with desired polypharmacological profiles. computabio.com The goal is to create drugs that can modulate multiple targets simultaneously, potentially leading to enhanced therapeutic efficacy and a reduced risk of drug resistance. computabio.comfrontiersin.org

Investigation into Metabolite Research and In Vitro Metabolic Stability

Understanding the metabolic fate of this compound and its derivatives is crucial for drug development. scispace.com In vitro metabolite identification studies are essential to determine the structures of metabolites and to understand how the parent compound is transformed in the body. bioivt.comnih.gov These studies typically involve incubating the compound with liver microsomes or hepatocytes and analyzing the resulting metabolites using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). nih.govdiva-portal.org

Information on metabolic pathways helps in identifying potentially active or toxic metabolites and in designing compounds with improved metabolic stability. bioivt.com In vitro systems can also be used to compare the metabolic profiles across different species, which is important for selecting appropriate animal models for preclinical testing. scispace.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 3-Methoxy-4-sulfamoylbenzoic acid, and how can reaction parameters be optimized?

- Methodology : Synthesis typically involves sequential sulfonylation and carboxylation reactions. For example, sulfamoyl chloride can react with a methoxy-substituted benzoic acid precursor under basic conditions (e.g., NaOH or pyridine) to introduce the sulfamoyl group . Optimization includes:

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

- Table 1 : Synthesis Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C | 78 | 97 |

| Solvent | DMF | 85 | 98 |

| Reaction Time | 12 h | 82 | 96 |

Q. Which analytical techniques are most effective for characterizing purity and structure?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (δ 3.8–4.0 ppm) and sulfamoyl (δ 7.5–8.0 ppm) groups. Compare with reference spectra from PubChem or NIST databases .

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity. Use mobile phases like acetonitrile/0.1% TFA .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 308.3) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across assay systems?

- Strategies :

- Orthogonal Assays : Validate activity using independent methods (e.g., enzyme inhibition + cellular assays). For example, if conflicting IC₅₀ values arise in kinase assays, confirm via SPR (surface plasmon resonance) binding studies .

- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) or buffer optimization (pH 7.4 PBS) to ensure consistent bioavailability .

- Structural Probes : Synthesize analogs (e.g., replacing methoxy with ethoxy) to isolate functional group contributions .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase). Focus on sulfamoyl’s hydrogen bonding with active-site zinc ions .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å indicates stable binding) .

- Table 2 : Key Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Carbonic Anhydrase IX | -9.2 | Zn²⁺ coordination, H-bond with Thr199 |

| COX-2 | -7.8 | Hydrophobic pocket, π-Stacking |

Q. How should stability and reactivity under physiological conditions be evaluated?

- Protocols :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 h. Monitor degradation via HPLC; instability at pH <3 suggests acid-sensitive sulfamoyl groups .

- Light Sensitivity : Conduct accelerated stability studies under UV light (ICH Q1B guidelines). Use amber vials if photodegradation is observed .

Methodological Notes

- Contradiction Analysis : If literature reports variable enzyme inhibition, cross-reference experimental conditions (e.g., substrate concentration, assay temperature) and validate using standardized protocols .

- Safety : Avoid strong acids/oxidizers during synthesis (risk of sulfamoyl decomposition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.